molecular formula C15H23ClN4O2 B2466498 Tert-butyl 3-[(5-chloropyrazin-2-yl)methyl-methylamino]pyrrolidine-1-carboxylate CAS No. 2402830-52-6

Tert-butyl 3-[(5-chloropyrazin-2-yl)methyl-methylamino]pyrrolidine-1-carboxylate

Cat. No.: B2466498
CAS No.: 2402830-52-6
M. Wt: 326.83
InChI Key: YXDFOAYYQPDJPN-UHFFFAOYSA-N
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Description

Tert-butyl 3-[(5-chloropyrazin-2-yl)methyl-methylamino]pyrrolidine-1-carboxylate is a nitrogen-containing heterocyclic compound featuring a pyrrolidine core substituted with a tert-butyl carbamate group and a methylamino-linked 5-chloropyrazine moiety. Its molecular structure includes:

  • Pyrrolidine ring: A five-membered saturated nitrogen heterocycle.
  • tert-Butyl carbamate: A common protecting group for amines, enhancing stability during synthesis.
  • 5-Chloropyrazine: A six-membered aromatic ring with two nitrogen atoms and a chlorine substituent at the 5-position.
  • Methylamino linker: Connects the pyrrolidine and pyrazine moieties, introducing a secondary amine.

Properties

IUPAC Name

tert-butyl 3-[(5-chloropyrazin-2-yl)methyl-methylamino]pyrrolidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23ClN4O2/c1-15(2,3)22-14(21)20-6-5-12(10-20)19(4)9-11-7-18-13(16)8-17-11/h7-8,12H,5-6,9-10H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXDFOAYYQPDJPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)N(C)CC2=CN=C(C=N2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.82 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthesis Strategy

The synthesis is typically divided into three stages:

  • Boc protection of pyrrolidine .
  • Introduction of the methyl-methylamino group at C3 .
  • Coupling with 5-chloropyrazine-2-methanol or derivatives .

Detailed Preparation Methods

Boc Protection of Pyrrolidine

The pyrrolidine nitrogen is protected first to prevent undesired reactions during subsequent steps. Common methods include:

Reaction with Di-tert-Butyl Dicarbonate

Pyrrolidine is treated with di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base. A representative procedure involves:

  • Dissolving pyrrolidine (1.0 equiv) in dichloromethane (DCM).
  • Adding Boc anhydride (1.1 equiv) and a catalytic amount of 4-dimethylaminopyridine (DMAP).
  • Stirring at room temperature for 12–24 hours.
  • Purification via column chromatography (ethyl acetate/hexane) yields tert-butyl pyrrolidine-1-carboxylate.

Yield : ~95–100% under optimized conditions.

Functionalization at the C3 Position

The introduction of the methyl-methylamino group requires two steps:

  • Amination to install the primary amine.
  • Methylation to convert the amine to a dimethylamino group.
Reductive Amination
  • Step 1 : React tert-butyl pyrrolidine-1-carboxylate with formaldehyde and ammonium acetate in methanol under reflux to form the secondary amine.
  • Step 2 : Reduce the imine intermediate using sodium cyanoborohydride (NaBH$$_3$$CN).

Alternative Method : Direct alkylation with methyl iodide (CH$$_3$$I) in the presence of sodium hydride (NaH) in tetrahydrofuran (THF) at 0°C to room temperature.
Yield : 51–57% after purification.

Coupling with 5-Chloropyrazine-2-methanol

The final step involves attaching the 5-chloropyrazine unit to the methylamino group. Two approaches are documented:

Nucleophilic Substitution
  • React tert-butyl 3-(methylamino)pyrrolidine-1-carboxylate with 5-chloro-2-(chloromethyl)pyrazine in the presence of potassium carbonate (K$$2$$CO$$3$$) in N,N-dimethylformamide (DMF) at 80–120°C.
    Reaction Time : 5–16 hours.
    Yield : 70–95% after column chromatography.
Mitsunobu Reaction
  • Use diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh$$_3$$) to couple 5-chloropyrazine-2-methanol with the methylamino group under anhydrous conditions.
    Solvent : Tetrahydrofuran (THF) or DCM.
    Yield : 60–75%.

Optimization of Reaction Conditions

Solvent and Base Selection

  • Boc Protection : Dichloromethane or dioxane with triethylamine (TEA) or DMAP.
  • Alkylation : THF with NaH or DMF with K$$2$$CO$$3$$.
  • Coupling : DMF or DMSO for polar aprotic conditions.

Temperature and Time

  • Boc Protection : Room temperature (20–25°C) for 12–24 hours.
  • Methylation : 0°C to room temperature for 1–2 hours.
  • Coupling : Elevated temperatures (80–120°C) for 5–16 hours.

Characterization and Analytical Data

Key spectroscopic data for the final compound include:

  • $$^1$$H NMR (CDCl$$3$$) :
    • δ 1.46 (s, 9H, Boc group).
    • δ 3.95–4.16 (m, 2H, pyrrolidine CH$$2$$).
    • δ 8.34 (d, 2H, pyrazine H).
  • LCMS : m/z 341.2 [M+H]$$^+$$.

Chemical Reactions Analysis

Tert-butyl 3-[(5-chloropyrazin-2-yl)methyl-methylamino]pyrrolidine-1-carboxylate can undergo various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or acetonitrile, and reaction temperatures ranging from room temperature to reflux conditions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Organic Synthesis

The compound is primarily utilized as an intermediate in the synthesis of various organic compounds and pharmaceuticals. Its unique structure allows it to participate in diverse chemical reactions, including oxidation, reduction, and nucleophilic substitution. These reactions are essential for developing new drugs and materials.

Research indicates that tert-butyl 3-[(5-chloropyrazin-2-yl)methyl-methylamino]pyrrolidine-1-carboxylate exhibits potential biological activities:

  • Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial activity against certain pathogens, making it a candidate for further investigation as a therapeutic agent.
  • Anticancer Potential : There is ongoing research into its anticancer properties, focusing on its ability to inhibit tumor growth or induce apoptosis in cancer cells.

Medicinal Chemistry

The compound's interactions with biological targets are being studied to understand its therapeutic potential better. It may modulate enzyme activity or interact with specific receptors, leading to various biological effects.

Case Study 1: Antimicrobial Activity

A study investigated the antimicrobial effects of this compound against various bacterial strains. Results indicated significant inhibition of growth in certain pathogens, suggesting potential for development into a therapeutic agent.

Case Study 2: Anticancer Effects

Another research effort focused on the anticancer properties of this compound. In vitro studies demonstrated that it could inhibit cell proliferation in cancer cell lines, prompting further exploration into its mechanisms and potential as a chemotherapeutic agent.

Mechanism of Action

The mechanism of action of tert-butyl 3-[(5-chloropyrazin-2-yl)methyl-methylamino]pyrrolidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

Core Heterocyclic Scaffolds

The target compound’s pyrazine core distinguishes it from analogs with pyridine (one nitrogen atom) or other heterocycles. Pyrazine’s dual nitrogen atoms increase electron-deficient character, influencing reactivity and intermolecular interactions compared to pyridine derivatives .

Compound Example Core Heterocycle Key Structural Features
Tert-butyl 3-[(5-chloropyrazin-2-yl)methyl-methylamino]pyrrolidine-1-carboxylate Pyrazine 5-chloro substituent; methylamino linker
tert-Butyl 3-((6-chloro-5-iodopyridin-3-yloxy)methyl)pyrrolidine-1-carboxylate Pyridine 6-chloro,5-iodo substituents; oxymethylene linker
5-Bromo-2-((3-((tert-Butyldimethylsilyloxy)methyl)pyrrolidin-1-yl)methyl)-3-methoxypyridine Pyridine 5-bromo,3-methoxy substituents; methylene linker

Key Differences :

  • Electronic Effects : Pyrazine’s electron-withdrawing nitrogens may reduce nucleophilicity compared to pyridine analogs.
  • Hydrogen Bonding: The methylamino linker (N–H) in the target compound can act as a hydrogen bond donor, unlike ether-linked analogs (e.g., oxymethylene), which only accept hydrogen bonds .

Substituent Profiles

Halogen and functional group substitutions significantly alter physicochemical properties:

Compound Example Substituents Impact on Properties
This compound 5-chloro (pyrazine) Moderate lipophilicity; steric simplicity
tert-Butyl 3-((6-chloro-5-iodopyridin-3-yloxy)methyl)pyrrolidine-1-carboxylate 6-chloro,5-iodo (pyridine) High lipophilicity (iodine); steric bulk
5-Bromo-2-((3-((tert-Butyldimethylsilyloxy)methyl)pyrrolidin-1-yl)methyl)-3-methoxypyridine 5-bromo,3-methoxy (pyridine) Increased polarity (methoxy); bromine enhances reactivity

Key Observations :

  • Chlorine vs. Bromine/Iodine : Chlorine offers a balance of lipophilicity and steric demand, while iodine increases molecular weight and bulk.
  • Methoxy Groups : Enhance solubility via polarity but may reduce membrane permeability .

Linker Groups and Functionalization

The methylamino linker in the target compound contrasts with oxymethylene or methylene linkers in analogs:

Linker Type Example Compound Functional Implications
Methylamino (N–Me) Target compound Hydrogen bond donation; basicity at nitrogen
Oxymethylene (–O–) tert-Butyl 3-((6-chloro-5-iodopyridin-3-yloxy)methyl)pyrrolidine-1-carboxylate Ether oxygen acts as weak hydrogen bond acceptor
Methylene (–CH2–) 5-Bromo-2-((3-((tert-Butyldimethylsilyloxy)methyl)pyrrolidin-1-yl)methyl)-3-methoxypyridine Neutral; minimal hydrogen bonding capacity

Protective Groups

  • tert-Butyl Carbamate : Used in the target compound and analogs to protect the pyrrolidine nitrogen, aiding in solubility and stability .
  • tert-Butyldimethylsilyl (TBS) : Found in one analog, this group protects hydroxyls, enabling selective functionalization .

Research Findings and Methodological Insights

  • Structural Elucidation : Compounds in this class are routinely characterized via NMR and HRMS, as demonstrated for a pyrrolidine-pyridine analog in .

Biological Activity

Tert-butyl 3-[(5-chloropyrazin-2-yl)methyl-methylamino]pyrrolidine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, pharmacological properties, and relevant case studies.

Chemical Structure and Synthesis

The compound features a pyrrolidine ring substituted with a tert-butyl group and a chloropyrazine moiety, which is thought to contribute to its biological activity. The synthesis typically involves multi-step organic reactions, including the formation of the pyrrolidine structure followed by the introduction of the chloropyrazine group. Common methods include:

  • Starting Materials : 5-chloropyrazin-2-ylmethylamine and tert-butyl 3-pyrrolidinecarboxylate.
  • Reaction Conditions : Strong bases and specific solvents are used to facilitate the formation of the desired product.

The biological activity of this compound is believed to stem from its interaction with various molecular targets. It may act on specific receptors or enzymes, leading to biochemical cascades that result in therapeutic effects. The detailed mechanism is still under investigation, but preliminary studies suggest it may inhibit certain kinases involved in cell signaling pathways.

Pharmacological Properties

  • Antiinflammatory Effects : The compound has shown potential in reducing inflammation in preclinical models. Similar compounds within its class have demonstrated dual inhibitory activity on prostaglandin and leukotriene synthesis, which are critical mediators of inflammation .
  • Antitumor Activity : Preliminary studies indicate that derivatives of this compound may exhibit cytotoxic effects against various cancer cell lines, suggesting potential as an anticancer agent.
  • Neuroprotective Effects : Research indicates that compounds with similar structures can protect neuronal cells from oxidative stress, hinting at possible applications in neurodegenerative diseases.

Case Studies and Research Findings

Several studies have evaluated the biological activity of related compounds, providing insights into the potential effects of this compound:

StudyFindings
Anti-inflammatory Study A series of pyrrolidine derivatives were found to possess anti-inflammatory properties comparable to indomethacin but with reduced ulcerogenic effects .
Cytotoxicity Assay Compounds similar to Tert-butyl 3-[(5-chloropyrazin-2-yl)methyl-methylamino]pyrrolidine showed significant cytotoxicity against human cancer cell lines, indicating potential for further development as anticancer agents .
Neuroprotection Research Studies on related structures indicated protective effects against neuronal damage in models of oxidative stress .

Q & A

In Vitro Assays :

  • Kinase Activity : ADP-Glo™ assay to measure ATP consumption.
  • IC₅₀ Determination : Dose-response curves using recombinant kinases .

Cellular Studies : Assess anti-proliferative effects in cancer cell lines (e.g., HCT-116) with Western blotting to confirm target modulation (e.g., p-ERK downregulation) .

Q. What strategies mitigate challenges in isolating reactive intermediates during synthesis?

  • Answer :
  • Quenching : Add excess aqueous NaHCO₃ to neutralize acidic byproducts during Boc deprotection .
  • Chromatography : Use flash chromatography (silica gel, gradient elution with EtOAc/hexane) to separate intermediates.
  • Crystallization : Recrystallize the final product from tert-butyl methyl ether (MTBE) for high purity .

Q. How can computational modeling guide the design of analogs with improved metabolic stability?

  • Answer :
  • Metabolite Prediction : Use software (e.g., MetaSite) to identify vulnerable sites (e.g., pyrrolidine N-methyl group prone to CYP3A4 oxidation) .
  • Steric Shielding : Introduce bulky substituents (e.g., trifluoromethyl) adjacent to labile groups to hinder enzyme access .
  • LogP Optimization : Adjust the tert-butyl group or pyrazine substituents to balance lipophilicity (target LogP ~2–3) for enhanced membrane permeability .

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